REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.ClC1C=C(C=CN=1)C(O)=O.[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:25]2[CH:26]=[C:27]3C4(CCNCC4)C[N:31](C(OCC4C=CC=CC=4)=O)[C:28]3=[CH:29][CH:30]=2)=[CH:20][CH:19]=1.C(N(CC)C(C)C)(C)C>ClCCl.CN(C)C=O>[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:25]2[CH:26]=[CH:27][C:28]([NH2:31])=[CH:29][CH:30]=2)=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.032 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SC=1C=C2C(=CC1)N(CC21CCNCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a pre-cooled
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The volatiles are then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
ADDITION
|
Details
|
the resulting solution is added to
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for 45 min at room temperature until complete conversion of the starting material
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with saturated aqueous sodium hydrogen carbonate (100 mL) and with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yellow oil isolated
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography on silica gel (heptane/ethyl acetate 25 to 50% as eluent)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)SC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.69 mmol | |
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |